4-(Tert-butoxy)-3-chloroaniline is an organic compound characterized by the presence of a tert-butoxy group and a chloro substituent on an aniline structure. Its molecular formula is C10H14ClN, with a molar mass of 183.68 g/mol. The compound is typically a colorless to pale yellow liquid with a boiling point around 84 °C and exhibits a density of approximately 1.078 g/cm³ .
The compound is known for its potential applications in various
Synthesis of 4-(tert-butoxy)-3-chloroaniline typically involves:
4-(Tert-butoxy)-3-chloroaniline finds applications in several fields:
Interaction studies involving 4-(tert-butoxy)-3-chloroaniline focus on its reactivity with biological systems and other chemical entities:
Several compounds share structural similarities with 4-(tert-butoxy)-3-chloroaniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-tert-butyl-2-chloroaniline | 42265-67-8 | 0.86 |
4-tert-butyl-3-fluoroaniline | 52756-36-2 | 0.80 |
4-methyl-3-chloroaniline | 87-63-8 | 0.79 |
4-(tert-butyl)-2-fluoroaniline | 17601-75-1 | 0.79 |
4-(isopropyl)-3-chloroaniline | 56461-98-4 | 0.78 |
The uniqueness of 4-(tert-butoxy)-3-chloroaniline lies in its specific tert-butoxy substitution combined with the chloro group at the meta position relative to the amino group. This configuration influences its reactivity and biological properties compared to other similar compounds, making it a valuable candidate for further research in synthetic and medicinal chemistry .
The synthesis of 4-(tert-butoxy)-3-chloroaniline emerged as part of broader efforts to develop halogenated aniline derivatives with tailored steric and electronic properties. The compound’s CAS registration (1039334-68-3) suggests its formal recognition in the early 21st century, coinciding with advancements in catalytic etherification and aromatic substitution techniques. Early synthetic routes likely involved the tert-butoxylation of 3-chloroaniline precursors using tert-butyl alcohol or related reagents under acid-catalyzed conditions. The tert-butoxy group, known for its electron-donating and bulky nature, was strategically incorporated to modulate the compound’s solubility and stability, making it suitable for further functionalization.
In academic research, 4-(tert-butoxy)-3-chloroaniline is prized for its dual functional groups, which enable participation in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The chlorine atom at the meta position enhances electrophilic aromatic substitution reactivity, while the tert-butoxy group provides steric hindrance that can direct regioselectivity in subsequent reactions. Recent studies have explored its utility as a building block for:
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}{10}\text{H}{14}\text{ClNO} $$ | |
Molecular Weight | 199.68 g/mol | |
SMILES | NC1=CC=C(OC(C)(C)C)C(Cl)=C1 | |
Purity (Commercial) | >98% (GC) |
The systematic nomenclature of 4-(Tert-butoxy)-3-chloroaniline follows established International Union of Pure and Applied Chemistry principles for naming substituted aniline derivatives [1]. The preferred IUPAC name for this compound is 3-chloro-4-[(2-methylpropan-2-yl)oxy]aniline [1] [2]. This systematic designation clearly identifies the aromatic amine backbone with specific positional substitutions.
The nomenclature breakdown reveals the structural framework: the base aniline structure features a chlorine substituent at the 3-position and a tert-butoxy group at the 4-position relative to the amino group [1]. The tert-butoxy moiety is systematically described as (2-methylpropan-2-yl)oxy, reflecting the branched alkyl ether functionality [1]. Alternative nomenclature systems provide additional designations including 3-chloro-4-(1,1-dimethylethoxy)benzenamine and benzenamine, 3-chloro-4-(1,1-dimethylethoxy) [2].
The systematic naming convention adheres to priority rules where the amino group serves as the principal functional group, with halogen and ether substituents identified by their positional relationships [1]. This nomenclature system ensures unambiguous identification of the molecular structure across chemical databases and scientific literature [2].
The molecular composition of 4-(Tert-butoxy)-3-chloroaniline is defined by the empirical formula C₁₀H₁₄ClNO [1] [2]. This formula represents the precise atomic constitution comprising ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom [1].
The molecular weight analysis yields a calculated value of 199.68 g/mol [1] [2]. This molecular mass reflects the cumulative atomic weights of all constituent elements within the molecular framework [1]. The molecular weight determination is critical for stoichiometric calculations and analytical quantification procedures [1].
Element | Atomic Count | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon | 10 | 12.011 | 120.11 |
Hydrogen | 14 | 1.008 | 14.112 |
Chlorine | 1 | 35.453 | 35.453 |
Nitrogen | 1 | 14.007 | 14.007 |
Oxygen | 1 | 15.999 | 15.999 |
Total | 27 | - | 199.681 |
The molecular formula provides fundamental information for structural elucidation and chemical reactivity predictions [1]. The presence of multiple functional groups including the aromatic amine, chloro substituent, and ether linkage contributes to the compound's chemical versatility [1].
Computational molecular descriptors derived from the empirical formula include the canonical SMILES notation CC(C)(C)OC1=C(C=C(C=C1)N)Cl and the Standard InChI identifier InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 [1]. These molecular descriptors enable precise computational modeling and database searches [1].
The molecular architecture of 4-(Tert-butoxy)-3-chloroaniline reflects a complex interplay of electronic effects arising from the simultaneous presence of electron-donating tert-butoxy and electron-withdrawing chlorine substituents on the aniline framework. The compound exhibits a molecular formula of C₁₀H₁₄ClNO with a molecular weight of 199.68 g/mol [1], featuring a precise atomic constitution comprising ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom .
The fundamental bonding architecture centers around the aromatic benzene ring system, which maintains planarity within experimental error [3]. The amino group exhibits a near-planar pyramidal configuration, characteristic of aniline derivatives, with the nitrogen atom displaying a slight displacement of 0.06 Å from the benzene plane [3]. This geometric arrangement facilitates optimal π-electron delocalization between the nitrogen lone pair and the aromatic system.
The electronic configuration analysis reveals significant insights into the bonding patterns. Density functional theory calculations demonstrate that the ground state energy follows the established trend: EDFT < EHF+MP3 < EHF+MP2 < ECISD < E_HF [4]. The binding energy for related chloroaniline systems ranges from 7586.73 to 7590.61 kJ/mol, indicating substantial molecular stability [4]. The positive binding energy values across all molecular variants confirm thermodynamic stability and favorable electronic configurations.
The carbon-chlorine bond exhibits characteristic covalent bonding with calculated bond lengths of 1.765 Å using density functional theory methods and 1.741 Å using HF+MP2 calculations [4]. These values demonstrate the typical C-Cl single bond characteristics while showing sensitivity to computational methodologies employed. The electronic configuration around the chlorine atom follows the expected pattern for halogenated aromatic compounds, with the chlorine contributing to the molecular dipole through its electronegativity differential.
The tert-butoxy substituent introduces additional complexity to the electronic structure through its electron-donating properties via resonance stabilization [1]. The oxygen atom in the tert-butoxy group exhibits sp³ hybridization with two lone pairs available for resonance interaction with the aromatic system. This electronic arrangement contributes to the overall stability of the molecule while influencing the electron density distribution throughout the aromatic framework.
Bond Type | Bond Length (Å) | Computational Method | Electronic Character |
---|---|---|---|
C-Cl | 1.765 | DFT B3LYP | Covalent, polar |
C-Cl | 1.741 | HF+MP2 | Covalent, polar |
C-N | 1.39 | Experimental | Partial double bond character |
C-O | 1.328 | Experimental | Ether linkage |
The tert-butoxy group represents one of the most sterically demanding substituents in organic chemistry, exerting profound steric effects on the molecular architecture and conformational preferences of 4-(Tert-butoxy)-3-chloroaniline. The bulky tertiary butyl portion of the tert-butoxy group creates significant steric hindrance, fundamentally altering the spatial arrangement and reactivity patterns of the molecule .
The steric volume occupied by the tert-butoxy substituent substantially exceeds that of simpler alkoxy groups, with the three methyl groups creating a approximately spherical steric envelope around the central carbon atom. This geometric arrangement results in non-bonded interactions that influence both intramolecular and intermolecular interactions. The steric hindrance provided by the tert-butoxy group effectively shields the adjacent aromatic positions from nucleophilic attack, thereby reducing the overall nucleophilicity of the molecule .
Conformational analysis reveals that the tert-butoxy group adopts specific rotational preferences to minimize steric interactions with the aromatic ring and the adjacent chlorine substituent. The preferred conformation positions the bulky tertiary butyl group away from the aromatic plane, creating a three-dimensional molecular architecture that significantly impacts both physical properties and chemical reactivity [6].
The presence of the tert-butoxy group introduces notable changes in the molecular geometry, particularly affecting the C-C bond distances within the aromatic ring system [7]. These distortions arise from the electronic and steric perturbations introduced by the bulky substituent, leading to subtle but measurable deviations from ideal benzene geometry. The methoxy group substituent on the benzene ring causes detectable changes in the C-C bond distances, with the effects being more pronounced for the bulkier tert-butoxy group [7].
Steric inhibition effects become particularly pronounced in chemical reactions involving the amino group. The tert-butoxy substituent creates a sterically hindered environment around the nitrogen atom, leading to reduced basicity and altered protonation patterns compared to unsubstituted aniline [8]. This steric hindrance manifests in the H-N-H bond angle, which increases from the normal aniline value of approximately 111° to values approaching 115° or higher, depending on the overall substitution pattern [9].
The rotational barrier around the C-O bond connecting the tert-butoxy group to the aromatic ring exhibits characteristics typical of sterically hindered ethers. The barrier to rotation reflects the steric interactions between the bulky tertiary butyl group and the aromatic substituents, with calculated values indicating significant restriction of rotational freedom [10]. This restricted rotation contributes to the conformational stability of the molecule while influencing its overall three-dimensional structure.
Steric Parameter | Value | Comparison | Effect |
---|---|---|---|
Steric Hindrance Level | High | vs. Methoxy (Medium) | Reduced reactivity |
H-N-H Bond Angle | ~115° | vs. Aniline (111°) | Increased planarity |
Rotational Barrier | Significant | vs. Methoxy (Low) | Restricted conformation |
Buried Volume | ~20% increase | vs. Benzhydryl | Enhanced shielding |
The structural characteristics of 4-(Tert-butoxy)-3-chloroaniline can be comprehensively understood through comparative analysis with other halogenated aniline derivatives. This comparative approach reveals fundamental structure-property relationships that govern the molecular architecture and conformational behavior of halogenated aromatic amines [9].
Systematic density functional theory studies of halogenated anilines demonstrate that the type, number, and position of halogen substituents significantly influence geometric properties, electronic structure, and conformational preferences [9]. The chlorine substituent in 4-(Tert-butoxy)-3-chloroaniline occupies the meta position relative to the amino group, creating a substitution pattern that produces distinct structural characteristics compared to ortho and para isomers.
Bond length analysis reveals systematic trends across the halogenated aniline series. The C-Cl bond length in meta-chloroaniline derivatives typically measures 1.765 Å using DFT methods, demonstrating consistency with the expected value for 4-(Tert-butoxy)-3-chloroaniline [4]. This bond length represents an intermediate value between the slightly longer ortho-chloroaniline (1.769 Å) and the marginally shorter para-chloroaniline (1.765 Å), reflecting the positional effects of the halogen substituent on the aromatic bonding network [4].
The amino group inversion barrier provides a sensitive probe for comparing structural effects across halogenated aniline derivatives. Halogen substituents consistently reduce the inversion barrier compared to unsubstituted aniline, with chlorine and bromine substituents producing reductions of up to 80% from the parent aniline value [9]. This dramatic reduction reflects the enhanced planarity character of the amino group in halogenated systems, arising from increased electron delocalization facilitated by the electron-withdrawing halogen atoms.
Electronic configuration analysis reveals that halogenated anilines exhibit distinct frontier molecular orbital characteristics compared to their unhalogenated counterparts. The electron-withdrawing nature of halogen atoms stabilizes both HOMO and LUMO levels, with the effect being more pronounced for LUMO stabilization [11]. This electronic perturbation influences the overall reactivity patterns and chemical behavior of halogenated aniline derivatives.
The dipole moment values provide additional insight into the electronic structure differences among halogenated anilines. Meta-chloroaniline exhibits a dipole moment of 3.5398 Debye, which falls between the values for ortho-chloroaniline (2.1194 Debye) and para-chloroaniline (4.1385 Debye) [4]. These values reflect the vectorial addition of individual bond dipoles and provide quantitative measures of the electronic asymmetry introduced by halogen substitution.
Crystal structure analysis of halogenated anilines reveals systematic variations in intermolecular interactions and packing arrangements. The presence of halogen atoms introduces opportunities for halogen bonding interactions, which can significantly influence crystal packing and molecular recognition processes [12]. These interactions become particularly important in the solid state, where halogen bonds can compete with traditional hydrogen bonding patterns.
Comparative vibrational spectroscopy studies demonstrate that halogen substitution produces characteristic shifts in vibrational frequencies, particularly for modes involving the aromatic ring and amino group vibrations [9]. The C-Cl stretching frequency appears in the 550-850 cm⁻¹ region, providing a diagnostic marker for chlorinated anilines. The NH₂ stretching frequencies show systematic shifts depending on the halogen substitution pattern, reflecting changes in the electronic environment of the amino group.
The conformational flexibility of halogenated anilines varies systematically with the nature and position of the halogen substituent. Larger halogens (Cl, Br, I) create more pronounced steric effects compared to fluorine, leading to increased conformational restrictions and altered molecular geometries [9]. These effects become particularly pronounced when combined with bulky substituents such as the tert-butoxy group in 4-(Tert-butoxy)-3-chloroaniline.
Halogen | Electronegativity | C-X Bond Length (Å) | Dipole Moment (Debye) | Inversion Barrier Reduction |
---|---|---|---|---|
Fluorine | 4.0 | 1.35 | Variable | 50% |
Chlorine | 3.0 | 1.765 | 3.5398 (meta) | 80% |
Bromine | 2.8 | 1.90 | Higher | 80% |
Iodine | 2.5 | 2.10 | Highest | Similar to Br |